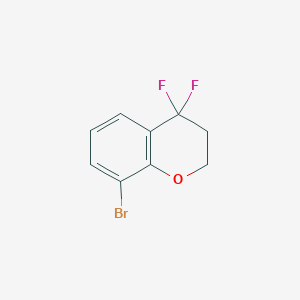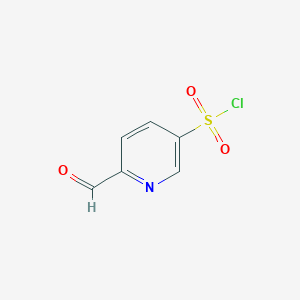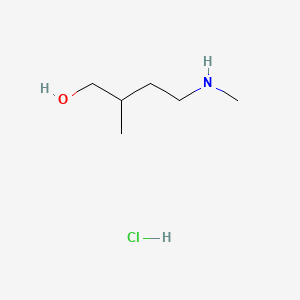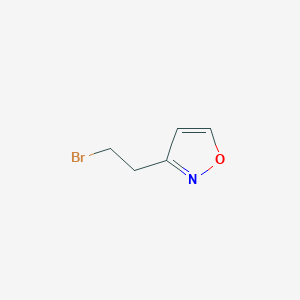
L-Norleucine, 5,5-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucine, 5,5-difluoro- is a synthetic amino acid derivative It is structurally similar to L-norleucine, with the addition of two fluorine atoms at the 5th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 5,5-difluoro- typically involves the fluorination of L-norleucine. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluorine atoms . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of L-Norleucine, 5,5-difluoro- may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucine, 5,5-difluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
L-Norleucine, 5,5-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving protein synthesis and enzyme activity.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Norleucine, 5,5-difluoro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates and binding to the active site . This can interfere with the enzyme’s normal function and lead to various biological effects.
Comparaison Avec Des Composés Similaires
L-Norleucine, 5,5-difluoro- can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: A compound with similar structural features but different functional properties.
The uniqueness of L-Norleucine, 5,5-difluoro- lies in the presence of the fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C6H11F2NO2 |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
(2S)-2-amino-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11)/t4-/m0/s1 |
Clé InChI |
SWIBLJLNQYWHHA-BYPYZUCNSA-N |
SMILES isomérique |
CC(CC[C@@H](C(=O)O)N)(F)F |
SMILES canonique |
CC(CCC(C(=O)O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)





![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)


![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
